3-Methoxy-alpha-(acetylamino)cinnamic acid
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Overview
Description
3-Methoxy-alpha-(acetylamino)cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. This compound is characterized by the presence of a methoxy group, an acetylamino group, and a cinnamic acid backbone. It is known for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-alpha-(acetylamino)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxycinnamic acid and acetic anhydride.
Acetylation Reaction: The 3-methoxycinnamic acid undergoes an acetylation reaction with acetic anhydride in the presence of a catalyst, such as pyridine, to form the acetylamino derivative.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-alpha-(acetylamino)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and acetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methoxy-alpha-(acetylamino)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, make it a subject of interest in biological research.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-alpha-(acetylamino)cinnamic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to donate electrons and neutralize free radicals. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
3-Methoxycinnamic acid: A precursor in the synthesis of 3-Methoxy-alpha-(acetylamino)cinnamic acid, known for its antioxidant properties.
Ferulic acid: Another cinnamic acid derivative with similar antioxidant and anti-inflammatory activities.
Cinnamic acid: The parent compound, widely studied for its various biological activities.
Uniqueness
This compound is unique due to the presence of both methoxy and acetylamino groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic effects compared to other cinnamic acid derivatives.
Properties
IUPAC Name |
(Z)-2-acetamido-3-(3-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)13-11(12(15)16)7-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHZULGQNBFZRT-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=CC=C1)OC)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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